molecular formula C12H16N2O4S B5014050 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine

2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine

Cat. No.: B5014050
M. Wt: 284.33 g/mol
InChI Key: IBATUZBCIWHCAC-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-nitrophenyl)sulfonyl]piperidine (CAS 346689-79-0) is a sulfonamide-functionalized piperidine derivative with the molecular formula C₁₂H₁₆N₂O₄S and a molecular weight of 284.33 g/mol . Its structure features a piperidine ring substituted with a methyl group at the 2-position and a 4-nitrophenylsulfonyl moiety at the 1-position (Figure 1). Predicted physicochemical properties include a boiling point of 437.0±47.0 °C, density of 1.312±0.06 g/cm³, and a pKa of -5.92±0.40, indicative of its high stability and strong electron-withdrawing character due to the nitro group . The compound is utilized in medicinal chemistry as a building block for bioactive molecules, particularly in studies targeting apoptotic pathways and enzyme inhibition .

Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10-4-2-3-9-13(10)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBATUZBCIWHCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322780
Record name 2-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346689-79-0
Record name 2-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 2-methylpiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-methylpiperidine+4-nitrobenzenesulfonyl chlorideThis compound+HCl\text{2-methylpiperidine} + \text{4-nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methylpiperidine+4-nitrobenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed

    Reduction: 2-methyl-1-[(4-aminophenyl)sulfonyl]piperidine.

    Substitution: 2-methyl-1-[(substituted phenyl)sulfonyl]piperidine.

    Oxidation: 2-carboxy-1-[(4-nitrophenyl)sulfonyl]piperidine.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain analogs possess minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus20-40
Derivative AEscherichia coli40-70
Derivative BKlebsiella pneumoniae30-50

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that it can inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in cancer progression. The inhibition of PTKs by sulfonamide derivatives suggests their potential as therapeutic agents in oncology .

Table 2: Antitumor Activity of Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung)15
Derivative CMCF7 (Breast)25

Case Study 1: Development of Antibiotic Resistance

In a study focused on antibiotic resistance, derivatives of sulfonamide compounds were tested against metronidazole-resistant strains of Helicobacter pylori. The results indicated that certain modifications to the piperidine structure enhanced efficacy against these resistant strains, underscoring the importance of structure-activity relationship (SAR) studies in drug development .

Case Study 2: Anticancer Drug Development

Another case study explored the use of sulfonamide derivatives in targeting EGFR pathways in cancer cells. The findings suggested that these compounds could serve as dual inhibitors, affecting both tumor growth and metastasis through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations :

  • 4,4-Dimethylpiperidine analogs exhibit greater ring rigidity, which may limit conformational flexibility in biological targets .
  • Pyrrolidine derivatives (e.g., ) lack the six-membered piperidine ring, altering solubility and metabolic stability.

Physicochemical Properties

Comparative data for selected compounds:

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility Trends Reference
This compound 437.0±47.0 1.312±0.06 -5.92±0.40 Low aqueous solubility due to nitro group
4-Fluoro-1-[(4-nitrophenyl)sulfonyl]piperidine Not reported Not reported ~-6.0* Improved lipophilicity vs. methyl analog
4,4-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine Not reported Not reported ~-5.5* Reduced solubility due to hydrophobicity
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine Not reported Not reported ~-6.2* Higher solubility (smaller ring)

*Predicted based on structural similarity.

Key Observations :

  • The nitro group consistently lowers pKa across analogs, enhancing electrophilicity .
  • Bulkier substituents (e.g., 4,4-dimethyl) reduce aqueous solubility, while fluorine marginally improves lipophilicity .

Key Observations :

  • High yields (81–96%) are achieved via sulfonylation with 4-nitrobenzenesulfonyl chloride under optimized conditions .
  • Microwave-assisted synthesis (noted in ) could improve efficiency but lacks direct data for these compounds.

Biological Activity

2-Methyl-1-[(4-nitrophenyl)sulfonyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a 4-nitrophenyl sulfonyl moiety, which contributes to its biological activity. The presence of the nitro group is crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Preliminary studies suggest it may have activity against Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values need further exploration.
  • Anticancer Properties : There is evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown it can induce cytotoxic effects on certain cancer cell lines, although detailed IC50 values remain to be published .

The mechanism by which this compound exerts its effects involves:

  • Protein Interaction : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This may lead to disrupted cellular processes in pathogenic organisms or cancer cells .
  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to the compound's biological effects.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound, highlighting its potential applications.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition observed
AnticancerHeLa cellsCytotoxic effect noted
AntimicrobialEscherichia coliVariable activity

Case Study: Anticancer Activity

A study conducted by Da Silva et al. evaluated the anticancer potential of related compounds, including derivatives of piperidine. The results indicated that certain modifications led to enhanced cytotoxicity against glioblastoma multiforme cells, suggesting that structural variations could improve efficacy against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine
Reactant of Route 2
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2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine

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